molecular formula C8H9N5S B12554450 6-Methyl-2-(methylsulfanyl)pteridin-4-amine CAS No. 192587-25-0

6-Methyl-2-(methylsulfanyl)pteridin-4-amine

Cat. No.: B12554450
CAS No.: 192587-25-0
M. Wt: 207.26 g/mol
InChI Key: XRRAJRHGEBRQPK-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylsulfanyl)pteridin-4-amine is an organic compound with the molecular formula C8H9N5S and a molecular weight of 207.26 g/mol . This compound is part of the pteridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylsulfanyl)pteridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4,6-triaminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylsulfanyl)pteridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-(methylsulfanyl)pteridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylsulfanyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(methylsulfanyl)pteridin-4-amine is unique due to the presence of both a methyl group at the 6-position and a methylsulfanyl group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

192587-25-0

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

6-methyl-2-methylsulfanylpteridin-4-amine

InChI

InChI=1S/C8H9N5S/c1-4-3-10-7-5(11-4)6(9)12-8(13-7)14-2/h3H,1-2H3,(H2,9,10,12,13)

InChI Key

XRRAJRHGEBRQPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=NC(=N2)SC)N

Origin of Product

United States

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